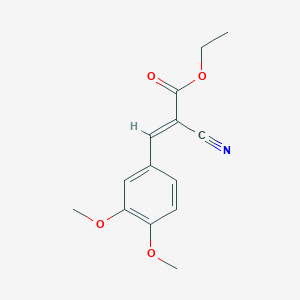

3-phenoxy-1,2-benzisothiazole 1,1-dioxide

Overview

Description

Synthesis Analysis

The synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides, closely related to 3-phenoxy-1,2-benzisothiazole 1,1-dioxide, involves heating saccharin with primary and secondary aliphatic amine hydrochlorides using phosphorus pentoxide and N,N-dimethylcyclohexylamine at high temperatures. This method highlights the use of saccharin as a precursor and the role of phosphorus pentoxide in the synthesis process (Jensen & Pedersen, 1981).

Another approach involves the reaction of saccharin with organolithium compounds, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides. This method showcases the versatility of saccharin as a starting material and the utility of organolithium reagents in introducing various substituents onto the benzisothiazole ring (Abramovitch et al., 1974).

Molecular Structure Analysis

The molecular and crystal structure of related compounds like 2-phenoxy-2λ5-2,2′(3H,3′H)-spirobi[1,3,2-benzoxazaphosphole] has been determined using X-ray diffraction structure analysis. This provides insight into the coordination and bond lengths within similar molecular frameworks, contributing to a deeper understanding of the structural aspects of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Chekhlov et al., 1993).

Chemical Reactions and Properties

The chemistry of oxaziridines, including 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, showcases the synthesis, properties, and reactions of these compounds. These studies reveal their stability, reactivity, and selectivity in oxygen-transfer reactions, which are crucial for understanding the chemical behavior of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Davis et al., 1990).

Physical Properties Analysis

The physical properties of related compounds provide a basis for understanding the characteristics of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides. Studies on the thermal isomerization of pseudosaccharyl ethers in the solid state, for example, offer insights into the thermal stability and isomerization behaviors that could be relevant to the physical properties of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Almeida et al., 2008).

Chemical Properties Analysis

Investigations into the Chapman-type rearrangement in pseudosaccharins, such as the case of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, provide valuable information on the chemical properties and reactivity of similar compounds. These studies help elucidate reaction mechanisms, energetic preferences, and the influence of structural factors on chemical behavior, contributing to a comprehensive understanding of the chemical properties of 3-phenoxy-1,2-benzisothiazole 1,1-dioxides (Kaczor et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

3-Phenoxy-1,2-Benzisothiazole 1,1-Dioxide has been a subject of interest in various chemical synthesis processes. For instance, the synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides has been achieved by heating saccharin with primary and secondary aliphatic amines, involving phosphorus pentoxide and N,N-dimethylcyclohexylamine at high temperatures (Jensen & Pedersen, 1981). Similarly, a series of 3(2H)-oxo-N-(substituted phenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazoles were synthesized from 2-chlorocyclohexene-1-carboxylic acid, with sulfur oxidation yielding corresponding oxides and dioxides (Miyamoto, Ikeda, & Wakabayashi, 2003).

Biological and Phytotoxic Activities

The biological screening of these compounds has also been a focus of research. For example, the phytotoxic activities of synthesized benzisothiazole derivatives were assayed, showing significant inhibition of protoporphyrinogen-IX oxidase isolated from corn, along with growth inhibition and chlorophyll decrease in microalgae, indicating their potential as peroxidizing herbicides (Miyamoto, Ikeda, & Wakabayashi, 2003).

Antimicrobial Properties

Additionally, research has been conducted on the antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides. These compounds were tested against various microorganisms such as Staphylococcus aureus and Salmonella typhosa, showing significant activities compared to their precursors (Bachman, Baker, & Roman, 1978).

Applications in Organic Synthesis

In organic synthesis, 3-phenoxy-1,2-benzisothiazole 1,1-dioxide has been used in various reactions. For example, it played a role in the synthesis of labelled compounds using carbon-14-labelled 4-amino-phenol (Xu & Trudell, 2005). It was also involved in synthesizing novel benzisothiazole-tetrazolyl derivatives for potential application as nitrogen ligands in coordination with transition metals (Frija, Fausto, Loureiro, & Cristiano, 2009).

properties

IUPAC Name |

3-phenoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c15-18(16)12-9-5-4-8-11(12)13(14-18)17-10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLKWMSDUGSEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)